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Mannuronate oligosaccharides DP4

Cat. No.: B1164164
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Description

Overview of Alginate and Uronic Acid Composition

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds (Phaeophyceae). cybercolloids.netnih.gov It is a linear, unbranched copolymer composed of two different uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govresearchgate.net These monomers are linked by 1,4-glycosidic bonds and are arranged in a block-wise fashion along the polymer chain. researchgate.netresearchgate.net

The structure of alginate consists of three distinct types of blocks:

Homopolymeric M-blocks (poly-β-D-mannuronate)

Homopolymeric G-blocks (poly-α-L-guluronate)

Heteropolymeric MG-blocks with alternating or random sequences of M and G monomers. researchgate.netkimica-algin.com

The ratio of mannuronic acid to guluronic acid (M/G ratio) and the specific arrangement and length of these blocks vary depending on the source of the alginate, such as the species of seaweed, the part of the plant used, and the harvesting season. kimica-algin.comnih.gov This compositional variability significantly influences the physicochemical properties of the alginate, including its viscosity and gelling capabilities. cymitquimica.comnih.gov The G-blocks are known for their "egg-box" structure formation with divalent cations, leading to strong gels, while the M-blocks contribute to the flexibility of the polymer chain. nih.gov

PropertyDescription
Source Primarily brown seaweeds (Phaeophyceae) and some bacteria. cybercolloids.net
Monomer Units β-D-mannuronic acid (M) and α-L-guluronic acid (G). nih.gov
Polymer Structure Linear copolymer with MM-blocks, GG-blocks, and MG-blocks. researchgate.netkimica-algin.com
Key Feature The M/G ratio determines physical properties like viscosity and gel strength. kimica-algin.comnih.gov

Definition and Characteristics of Mannuronate Oligosaccharides

Mannuronate oligosaccharides are short-chain carbohydrates derived from the polymannuronic acid (M-blocks) regions of the parent alginate polymer. They are considered a type of alginate oligosaccharide (AOS). sciopen.com These oligomers are typically produced through the controlled degradation of alginate using various methods, including enzymatic hydrolysis with specific enzymes like mannuronate-specific alginate lyases, or through chemical processes such as acid hydrolysis. nih.govwikipedia.org

Unlike the large, highly viscous alginate polymer, mannuronate oligosaccharides have a lower molecular weight and, consequently, improved water solubility. nih.gov They are defined by their degree of polymerization (DP), which refers to the number of mannuronic acid monomer units in the chain. These are linear oligomers linked by β-D-(1,4)-glycosidic bonds. vliz.be The degradation process, particularly enzymatic cleavage, often results in an unsaturated uronic acid at the non-reducing end of the oligosaccharide. wikipedia.org

CharacteristicDescription
Definition Short-chain oligomers consisting of β-D-mannuronic acid units. vliz.be
Source Polymer Derived from the M-blocks of alginate. sciopen.com
Production Obtained via enzymatic or chemical degradation of alginate. nih.govwikipedia.org
Key Properties Low molecular weight, improved water solubility compared to alginate. nih.gov
Structure Linear oligomer with a defined degree of polymerization (DP). vliz.be

Specific Focus on Degree of Polymerization 4 (DP4) in Research

Within the spectrum of mannuronate oligosaccharides, those with a specific degree of polymerization (DP) are of particular interest due to the structure-dependent nature of their biological activities. Mannuronate oligosaccharide with a degree of polymerization of 4 (DP4), also known as tetra-mannuronic acid, represents a specific, well-defined chemical entity that allows for precise structure-function relationship studies.

Research has increasingly targeted specific DPs to elucidate their mechanisms of action. For instance, molecular docking studies have utilized tetra-mannuronic acid (DP4) to investigate the substrate specificity of enzymes. These computational analyses help to understand how an enzyme, such as a PL6 alginate lyase from a human gut bacterium, orients the oligosaccharide in its active site, correlating the fit with its specificity for M-block substrates. nih.gov

Furthermore, studies focusing on the biological activities of alginate oligosaccharides have shown that the degree of polymerization is a critical factor. While some research has investigated mixtures of oligosaccharides, other studies have highlighted that the bioactivity can vary with the chain length. nih.gov Isolating and studying a homogenous compound like Mannuronate oligosaccharide DP4 allows researchers to eliminate the variability of mixed-DP samples and obtain more precise data on its specific effects and potential applications. The production of oligosaccharides with varying degrees of polymerization, including tetramers (4-mers), has been a key objective in the controlled degradation of alginate. vliz.be

Historical Perspectives and Evolution of Research on Mannuronate Oligosaccharides

The journey of research into mannuronate oligosaccharides is intrinsically linked to the history of their parent polymer, alginate. Alginate was first discovered and described by the British chemist E.C.C. Stanford in the 1880s. cybercolloids.net The initial focus of research and commercial development, which began in the 1930s, was on the properties of the high-molecular-weight polysaccharide itself, utilizing it as a gelling, thickening, and stabilizing agent in various industries. cybercolloids.net

The evolution of research from the parent polymer to its smaller, constituent oligosaccharides marked a significant shift in the field. This transition was driven by advancements in analytical techniques and a growing interest in the biological activities of smaller, more soluble carbohydrate fragments. In recent decades, scientists have developed methods to precisely degrade alginate and isolate specific oligosaccharides. nih.govnih.gov

Early findings that alginate oligosaccharides (AOS) possessed interesting biological properties, such as promoting the growth of beneficial gut bacteria, spurred further investigation. vliz.be This led to a more focused approach, examining how factors like monomer composition (M vs. G), degree of polymerization, and specific chemical structures influence bioactivity. sciopen.com The focus on specific molecules like Mannuronate oligosaccharide DP4 is a direct result of this research evolution, moving from the study of a complex polymer to the detailed analysis of its well-defined, bioactive components.

Properties

Molecular Formula

C26H45NO19

Synonyms

Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis. Sodium salt.

Origin of Product

United States

Isolation, Production, and Synthetic Methodologies of Mannuronate Oligosaccharides Dp4

Enzymatic Degradation Strategies for Targeted DP4 Production

The enzymatic degradation of alginate, a naturally occurring polysaccharide from brown algae, is a highly specific and efficient method for producing oligosaccharides. This process utilizes alginate lyases, enzymes that cleave the glycosidic bonds within the alginate polymer chain through a β-elimination reaction. nih.govfrontiersin.org This method is favored for its mild reaction conditions and high specificity, which allows for the targeted production of oligosaccharides with a defined degree of polymerization (DP). acs.org

Utilization of Specific Alginate Lyases (e.g., PL6 family, AlyM2, Algt1)

Alginate lyases are classified into various polysaccharide lyase (PL) families based on their amino acid sequences. nih.govnih.gov Enzymes from different families exhibit distinct substrate specificities and produce different arrays of oligosaccharides.

PL6 Family: This family contains a diverse group of enzymes with varying specificities. nih.gov While some members are specific for polyG or polyMG blocks, others, like ALFA4 from Formosa algae, are specific for mannuronate (polyM) blocks and primarily produce disaccharides. researcher.life However, the degradation of alginate by PL6 lyases can yield a wide range of oligosaccharides, including tetrasaccharides (DP4). nih.gov For instance, BcelPL6, a PL6 lyase from a human gut microbe, has been shown to produce di- and tetrasaccharides as end products. nih.gov

AlyM2: This novel alginate lyase, belonging to the PL6 family and isolated from Pseudoalteromonas arctica M9, is particularly noteworthy for its production of trisaccharides (DP3) as the main product. nih.gov While its primary product is DP3, it also generates a small amount of DP4. nih.gov

Algt1: A PL7 family alginate lyase from Microbulbifer thermotolerans, Algt1, has demonstrated the ability to degrade alginate into a mixture of monosaccharides, disaccharides, trisaccharides, and tetrasaccharides (DP4). mdpi.com In a high-concentration substrate environment (20% alginate), the degradation products included 27.80% tetrasaccharides. mdpi.com

The following table summarizes the characteristics of some alginate lyases involved in the production of various oligosaccharides.

EnzymePL FamilySource OrganismMain ProductsReference
Algt1 PL7Microbulbifer thermotoleransDP1, DP2, DP3, DP4 mdpi.com
ALFA4 PL6Formosa algae KMM 3553TDP2 researcher.life
AlyM2 PL6Pseudoalteromonas arctica M9DP3 (minor DP4) nih.gov
BcelPL6 PL6Bacteroides cellulosilyticusDP2, DP4 nih.gov
AlgSH7 PL7Microbulbifer sp. SH-1DP2, DP3, DP4 nih.gov

Optimization of Enzymatic Hydrolysis Conditions for DP4 Yield

Maximizing the yield of a specific oligosaccharide like DP4 requires careful optimization of the enzymatic reaction conditions. Key parameters that influence the outcome of the hydrolysis include temperature, pH, enzyme concentration, and reaction time. nih.govmdpi.comnih.gov

Temperature: Each enzyme has an optimal temperature for activity. For example, Algt1 is stable at 40°C, while some thermostable lyases from Rhodothermus marinus function optimally at higher temperatures (50–80°C), which can help reduce the viscosity of the substrate solution. mdpi.comfrontiersin.org

pH: The pH of the reaction medium affects the enzyme's structure and catalytic activity. Algt1 shows optimal activity at a neutral to slightly alkaline pH. mdpi.com The optimal pH for ALFA4 is 8.0. researcher.life

Enzyme and Substrate Concentration: The ratio of enzyme to substrate is a critical factor. High substrate concentrations can be challenging due to increased viscosity, but enzymes like Algt1 have shown effectiveness at alginate concentrations as high as 20%. acs.orgmdpi.com The optimal enzyme concentration needs to be determined empirically to maximize DP4 yield without incurring excessive costs. nih.gov

Reaction Time: The distribution of degradation products changes over time. Initially, larger oligosaccharides are formed, which are then further degraded into smaller ones. nih.gov Monitoring the reaction over time and stopping it at the optimal point is crucial for obtaining a high yield of DP4. For instance, with the enzyme VaAly2, DP2, DP3, and DP4 were observed after 0.5 hours, but after 24 hours, only DP2 and DP3 remained.

Response surface methodology (RSM) is a statistical approach that can be effectively used to optimize these parameters simultaneously to achieve the highest possible yield of the desired mannuronate oligosaccharide DP4. nih.gov

Endolytic vs. Exolytic Enzyme Action in DP4 Generation

Alginate lyases can be categorized based on their mode of action as either endolytic or exolytic, which significantly impacts the size of the degradation products. nih.govnih.gov

Endolytic Action: Endolytic alginate lyases cleave glycosidic bonds randomly within the polysaccharide chain. nih.govresearchgate.net This action rapidly decreases the polymer's molecular weight and releases a mixture of oligosaccharides of various sizes, including disaccharides, trisaccharides, and tetrasaccharides. frontiersin.orgnih.gov Most alginate lyases that produce DP4, such as AlgSH7 and Algt1, are endo-acting. nih.govmdpi.com These enzymes are crucial for the initial breakdown of the polymer into smaller fragments.

Exolytic Action: Exolytic alginate lyases act on the ends of the polysaccharide chain, sequentially cleaving off monomers or, in some cases, dimers. researchgate.netnih.gov They are typically responsible for the further degradation of oligosaccharides into monosaccharides. nih.gov Therefore, exolytic lyases are generally not the primary enzymes used for the targeted production of DP4. However, a fusion enzyme with both endo- and exo-activities has been constructed, which can transform alginate into oligosaccharides with DP2-4. nih.gov

The generation of DP4 is primarily a result of the action of endolytic lyases. The specific bond cleavage pattern of the endolyase determines the initial distribution of oligosaccharide sizes.

Role of Substrate Specificity (PolyM vs. PolyG vs. PolyMG) in DP4 Production

Alginate is a heterogeneous copolymer composed of blocks of β-D-mannuronic acid (PolyM), α-L-guluronic acid (PolyG), and alternating sequences of both (PolyMG). nih.govnih.gov The specificity of the alginate lyase for these different blocks is a key determinant in the structure of the resulting oligosaccharides. nih.gov

PolyM-specific lyases (EC 4.2.2.3): These enzymes preferentially cleave the glycosidic bonds within the PolyM blocks. nih.govnih.gov To produce mannuronate oligosaccharides, it is essential to use a lyase with high specificity for PolyM blocks. Enzymes from the PL5 family are often reported to have strict PolyM specificity. nih.gov The recombinant alginate lyase ALFA4 is also M-specific. researcher.life

PolyG-specific lyases (EC 4.2.2.11): These lyases target the PolyG blocks within the alginate chain. nih.gov

Bifunctional lyases: Many lyases can degrade both PolyM and PolyG blocks, and some even target the alternating PolyMG regions. nih.govzju.edu.cn For instance, Algt1 can degrade alginate, PolyG, and PolyM, producing oligosaccharides including DP4 from all three. mdpi.com

To specifically produce mannuronate oligosaccharides DP4, the ideal strategy involves using a PolyM-specific endolytic alginate lyase acting on a substrate rich in M-blocks (polymannuronate). This ensures that the resulting tetrasaccharide is composed of mannuronic acid residues.

Chemical and Semi-Synthetic Approaches for this compound

While enzymatic methods offer high specificity, chemical approaches provide alternative routes for the depolymerization of alginates.

Acid Hydrolysis and Controlled Degradation

Acid hydrolysis is a conventional method for breaking down polysaccharides like alginate into smaller oligosaccharide fragments. mdpi.com This method involves treating the alginate with an acid, which catalyzes the cleavage of the glycosidic bonds.

The process can be controlled to some extent by manipulating factors such as acid concentration, temperature, and reaction time. However, a significant drawback of acid hydrolysis is its lack of specificity, leading to a random cleavage of glycosidic bonds and resulting in a heterogeneous mixture of oligosaccharides with varying degrees of polymerization. nih.gov Achieving a high yield of a specific oligosaccharide like DP4 is challenging. Furthermore, the conditions required for acid hydrolysis can sometimes lead to the degradation of the sugar units themselves. While methods exist for the controlled acid hydrolysis of other polysaccharides like glucomannans, the precise and high-yield production of mannuronate oligosaccharide DP4 through this method remains difficult. nih.gov

Targeted Chemical Synthesis and Derivatization (e.g., Sulfation)

The targeted chemical synthesis of mannuronate oligosaccharides with a specific degree of polymerization (DP) of four, and their subsequent derivatization, represents a significant challenge in carbohydrate chemistry. The goal is to create structurally defined molecules that can be used to probe biological functions or to enhance their properties.

Derivatization, such as sulfation, is a key strategy for modifying the biological activity of oligosaccharides. While specific examples detailing the sulfation of mannuronate DP4 are not extensively covered in the provided research, the process is a known method for altering the charge and conformational properties of carbohydrates. For instance, studies on oligosaccharides from other sources have shown that the addition of sulfate (B86663) groups can significantly impact their biological functions. nih.gov

Another advanced derivatization approach involves the introduction of thio-linkages to stabilize the oligosaccharide against enzymatic degradation. For example, a thio-linked dimannose donor has been used in stereoselective glycosylations to produce mannosidase-resistant tri- and tetramannose fragments. nih.gov This chemical stabilization of the glycosidic bond by replacing an oxygen atom with sulfur offers a pathway to creating more robust molecules for various applications. nih.gov

Stereoselective Glycosylation for Defined Structures

The construction of an oligosaccharide with a precisely defined structure, such as mannuronate DP4 which consists of four β-(1→4) linked D-mannuronic acid units, hinges on the principles of stereoselective glycosylation. elicityl-oligotech.com This process involves the controlled formation of glycosidic bonds with specific stereochemistry (α or β).

Achieving high yield and stereoselectivity in chemical glycosylation is a formidable task that depends on a careful balance of factors. frontiersin.org These include the selection of appropriate protecting groups for the sugar monomers, the reactivity of the glycosyl donor and acceptor, and the choice of catalyst, solvent, and temperature. frontiersin.org

Strategies have been developed to control the outcome of glycosylation reactions. For example, a "double regio- and stereoselective glycosylation" strategy has been used for the synthesis of N-glycans, where the protecting group on a core trisaccharide directs the attachment of subsequent sugar units to a specific position and with the desired stereochemistry. nih.gov The use of specific building blocks, such as a GlcNPhtβ1,2Man trichloroacetimidate (B1259523) donor, allows for selective α-glycosylation. nih.gov Such building-block approaches are modular and can be adapted for the synthesis of various complex oligosaccharides. frontiersin.orgnih.gov

Table 1: Key Factors in Stereoselective Glycosylation
FactorDescriptionSignificance
Glycosyl DonorThe sugar molecule containing a leaving group at the anomeric position, which will be activated to form the glycosidic bond.The nature of the donor and its protecting groups influences reactivity and stereochemical outcome.
Glycosyl AcceptorThe sugar molecule with a free hydroxyl group that will act as the nucleophile.The reactivity and steric hindrance of the acceptor's hydroxyl group determine the site of glycosylation.
Protecting GroupsChemical moieties used to temporarily block reactive groups (hydroxyls) to prevent unwanted side reactions.Participating groups at the C-2 position can direct the formation of 1,2-trans glycosides. Non-participating groups are used when 1,2-cis linkages are desired.
Activator/CatalystA chemical reagent that activates the glycosyl donor to facilitate the reaction.The choice of activator (e.g., Lewis acids) is crucial for controlling the reaction pathway and stereoselectivity. frontiersin.org
Solvent and TemperatureThe reaction environment.Can influence the reaction rate, yield, and the equilibrium between α and β anomers, thereby affecting stereoselectivity. frontiersin.org

Advanced Purification and Fractionation Techniques for DP4 Isolation

The production of mannuronate oligosaccharides, whether through enzymatic hydrolysis of polysaccharides or chemical synthesis, yields a mixture of oligomers with varying degrees of polymerization. Isolating the target DP4 fraction requires advanced purification and fractionation techniques capable of separating these closely related molecules.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for the fractionation of oligosaccharides based on their size (hydrodynamic volume) in solution. vscht.cz This method is often the first step in purifying oligosaccharides from a crude hydrolysate. researchgate.netnih.gov

In this process, the mixture is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like DP4, can enter the pores, increasing their path length and causing them to elute later. This allows for the effective group separation of compounds with similar molecular weights. vscht.cz For example, mannuronan oligosaccharides have been successfully fractionated using HiLoad Superdex 30 columns, a type of SEC. researchgate.net This initial purification step is crucial for enriching the sample with the desired range of oligomer sizes before finer purification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Fractionation

For high-purity isolation of a single oligomer like mannuronate DP4, a higher resolution technique is required following initial fractionation by SEC. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. nih.gov Specifically, High-Performance Anion-Exchange Chromatography (HPAEC) is exceptionally effective for separating acidic oligosaccharides like mannuronates. researchgate.netnih.gov

In one established methodology, fractions enriched from SEC were subjected to semi-preparative HPAEC. This approach leverages the charge of the uronic acid moieties and allows for fine separation based on the degree of polymerization, ultimately yielding mannuronan oligomers with a purity greater than 96%. researchgate.netnih.gov HPLC systems can be automated to generate milligram quantities of the purified product over several days. nih.gov Different HPLC modes, such as normal-phase HPLC on an amide column, can also be employed to separate isomeric structures after fluorescent labeling, providing a powerful tool for comprehensive characterization. nih.gov The use of HPLC can provide detailed profiles of oligosaccharide mixtures, clearly separating species from DP2 through DP6 and beyond. researchgate.net

Enzymatic Membrane Reactors for Integrated Production and Separation

Enzymatic Membrane Reactors (EMRs) offer a sophisticated and sustainable strategy that integrates the production and separation of oligosaccharides into a single, continuous process. dtu.dkresearchgate.net An EMR combines the catalytic action of enzymes to depolymerize a polysaccharide substrate with a membrane filtration system to selectively separate the resulting oligosaccharides. dtu.dkmdpi.com

The core of an EMR is an ultrafiltration membrane with a specific molecular weight cut-off (MWCO). mdpi.com In the context of mannuronate DP4 production, a polysaccharide rich in mannuronate, such as alginate, would be hydrolyzed by a specific enzyme (e.g., an alginate lyase) within the reactor. The membrane retains the large enzyme and unreacted polysaccharide while allowing the smaller oligosaccharide products to pass through. By selecting a membrane with an appropriate MWCO, the system can be tailored to enrich the permeate with oligosaccharides in the desired size range, such as DP4. dtu.dkmdpi.com This integrated approach not only simplifies the downstream processing but also allows for continuous operation and control over the molecular weight distribution of the final product. researchgate.netmdpi.com

Table 2: Comparison of Purification Techniques for this compound
TechniquePrinciple of SeparationRole in DP4 IsolationReference
Size-Exclusion Chromatography (SEC/GPC)Separation based on molecular size (hydrodynamic volume). Larger molecules elute first.Initial fractionation of crude hydrolysate to enrich for low molecular weight oligosaccharides. researchgate.net, nih.gov, vscht.cz
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on charge (anion-exchange), polarity (normal-phase), or size.Fine purification of SEC fractions to isolate DP4 to high purity (>96%). researchgate.net, nih.gov, researchgate.net
Enzymatic Membrane Reactor (EMR)Integrated enzymatic hydrolysis and membrane filtration to control product molecular weight.Continuous production and separation, tailoring the output to a specific size range. dtu.dk, researchgate.net, mdpi.com

Structural Characterization and Advanced Analytical Techniques for Mannuronate Oligosaccharides Dp4

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for detailing the structural features of mannuronate oligosaccharides DP4, from the connectivity of monosaccharide units to the identification of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the complete structural assignment of oligosaccharides. nih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the precise sequence and linkage of the mannuronic acid residues in DP4 can be determined. nih.govnih.gov

In ¹H NMR spectra, the anomeric protons (H-1) typically resonate in a distinct region, and their chemical shifts and coupling constants provide information about the α or β configuration of the glycosidic linkages. For mannuronic acid oligosaccharides, specific chemical shifts are indicative of the residue's position within the chain. nih.govnih.gov ¹³C NMR spectra complement this by providing data on each carbon atom in the sugar ring, including the anomeric carbon (C-1) and those involved in the glycosidic bond. nih.gov The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the β-(1→4) linkages characteristic of polymannuronic acid. nih.govnih.gov

¹H and ¹³C NMR Chemical Shift Ranges for Mannuronate Oligosaccharides. nih.gov
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (Anomeric)4.5 - 5.5-
C-1 (Anomeric)-98 - 105
Ring Protons (H-2 to H-5)3.5 - 4.5-
Ring Carbons (C-2 to C-5)-60 - 85
C-6 (Carboxyl)-170 - 180

Note: Specific chemical shifts can vary based on the solvent, temperature, and pH.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in mannuronate oligosaccharides. The IR spectrum of mannuronate DP4 reveals characteristic absorption bands that confirm its chemical nature. A broad absorption band typically observed around 3434 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups. mdpi.com

Characteristic IR Absorption Bands for Mannuronate Oligosaccharides. mdpi.comresearchgate.net
Wavenumber (cm⁻¹)Assignment
~3434O-H stretching
~1616Asymmetric C=O stretching of carboxylate
~1415Symmetric C=O stretching of carboxylate
1030-1100C-O-C stretching of glycosidic linkage
~820β-D-mannuronic acid residue

Chromatographic Separation and Detection for Purity and Composition

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, as well as for assessing their purity and compositional integrity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including mannuronate oligosaccharides. nih.govlcms.cz This technique is particularly well-suited for separating acidic oligosaccharides based on their charge at high pH. thermofisher.com The stationary phase is an anion-exchange resin, and elution is typically achieved using a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. thermofisher.com

Pulsed Amperometric Detection (PAD) allows for the direct and sensitive detection of carbohydrates without the need for derivatization. lcms.czthermofisher.com The high resolution of HPAEC-PAD enables the separation of oligosaccharides with different degrees of polymerization, making it an ideal tool for monitoring the production and purity of mannuronate DP4. It can effectively separate DP4 from other oligomers (DP2, DP3, DP5, etc.) in a mixture. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and complementary separation mechanism to reversed-phase and ion-exchange chromatography. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. nih.govyoutube.com This technique is particularly effective for the separation of polar compounds like oligosaccharides.

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and an aqueous layer adsorbed onto the polar stationary phase. nih.gov HILIC is advantageous for its compatibility with mass spectrometry due to the high organic content of the mobile phase. chromatographyonline.comrsc.org It can effectively separate mannuronate oligosaccharides based on their hydrophilicity, which is influenced by the number of hydroxyl and carboxyl groups.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of oligosaccharide mixtures. nih.gov In TLC, a stationary phase, such as silica (B1680970) gel or alumina, is coated on a solid support. youtube.com The separation is based on the differential migration of the components of a mixture up the plate, carried by a mobile phase.

For mannuronate oligosaccharides, TLC can be used to monitor the progress of enzymatic or chemical degradation of alginate to produce smaller oligomers. researchgate.netresearchgate.net By comparing the migration distance (Rf value) of the sample spots to those of known standards, the presence of DP4 can be confirmed. researchgate.netresearchgate.net While not as quantitative or high-resolution as HPLC-based methods, TLC is an invaluable tool for rapid screening and for following the course of a reaction. nih.gov

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) has become an indispensable tool for the structural characterization of oligosaccharides, including mannuronate oligosaccharides with a degree of polymerization of 4 (DP4). Its high sensitivity and ability to provide detailed structural information make it ideal for analyzing these complex molecules. nih.gov Various MS techniques are employed to determine the molecular weight, sequence, and linkage of mannuronate oligosaccharides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of biomolecules like oligosaccharides. youtube.com In this method, the oligosaccharide sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for accurate molecular weight determination. youtube.com

MALDI-TOF MS is particularly useful for the initial characterization of mannuronate oligosaccharides, providing a rapid assessment of the sample's purity and the distribution of different oligosaccharide species. For instance, studies on alginate-like exopolysaccharides have utilized MALDI-TOF MS to identify the presence of repeating units corresponding to mannuronic acid residues. researchgate.netnih.gov The spectra often show a series of peaks, each differing by the mass of a mannuronic acid monomer (176 Da), which helps in identifying the degree of polymerization of the oligosaccharides present in a mixture. researchgate.net This technique has been successfully used to analyze N-linked carbohydrate structures from glycoproteins and for the diagnosis of lysosomal storage diseases by analyzing urinary oligosaccharides. nih.govnih.gov

FeatureDescriptionReference
Principle Soft ionization technique using a matrix and laser to desorb and ionize analytes. youtube.com
Primary Use Rapid determination of molecular weight and purity of oligosaccharides. nih.govnih.gov
Advantage High throughput and tolerance to some impurities. youtube.com
Application Analysis of alginate oligosaccharides and exopolysaccharides. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) / LC-ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing polar and thermally labile molecules like oligosaccharides. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI often produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited m/z range.

When coupled with liquid chromatography (LC), LC-ESI-MS becomes a powerful tool for the separation and characterization of complex oligosaccharide mixtures. researchgate.net This combination allows for the separation of isomers and provides detailed structural information for each component. researchgate.net For this compound, LC-ESI-MS can separate them from other oligosaccharides of different sizes and compositions. nih.gov Studies have shown that for smaller alginic acid species, from DP1 to DP4, [M–H]⁻ anions are primarily furnished. researchgate.net The technique has been used to characterize alginate oligosaccharides by identifying their molecular weights and fragmentation patterns. researchpromo.comnih.gov

TechniqueKey FeaturesApplication to this compoundReference
ESI-MS Soft ionization, produces multiply charged ions, suitable for polar molecules.Determination of molecular weight and charge state. researchgate.netnih.gov
LC-ESI-MS Combines separation power of LC with detection sensitivity of MS.Separation of DP4 from other oligomers and isomers, providing detailed structural data for the purified compound. researchgate.netnih.govnih.gov

Tandem Mass Spectrometry (MSn) and Fragmentation Analysis (e.g., CID, CTD)

Tandem mass spectrometry (MSn) is a crucial technique for obtaining detailed structural information about oligosaccharides, including their sequence and linkage patterns. In an MSn experiment, a specific precursor ion (e.g., the molecular ion of mannuronate oligosaccharide DP4) is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

Collision-Induced Dissociation (CID) is the most common fragmentation method used for oligosaccharides. nih.gov In CID, the selected ions are collided with an inert gas, which causes them to break apart at the glycosidic bonds and across the sugar rings. The resulting fragment ions, such as B, C, Y, and Z ions, provide information about the sequence of the monosaccharide units. Cross-ring cleavage fragments (A and X ions) can offer insights into the linkage positions between the sugar residues. nih.gov

Charge Transfer Dissociation (CTD) is a newer fragmentation technique that can provide more extensive and structurally informative fragmentation compared to CID, particularly for identifying linkage and modification positions. wvu.edunsf.gov

For mannuronate oligosaccharides, MSn analysis can help to confirm the sequence of four mannuronic acid residues and provide evidence for the β-(1→4) linkages. The fragmentation patterns of mannuronate and its epimer, guluronate, can be distinguished by comparing the intensities of specific fragment ions. nih.gov

Fragmentation TechniqueDescriptionInformation Obtained for this compoundReference
Collision-Induced Dissociation (CID) Fragmentation of selected ions through collision with an inert gas.Provides sequence information through glycosidic bond cleavages (B, C, Y, Z ions) and some linkage information through cross-ring cleavages (A, X ions). nih.govrsc.org
Charge Transfer Dissociation (CTD) Fragmentation through charge transfer reactions, often leading to more extensive cross-ring cleavages.Offers more detailed structural information, including potentially unambiguous linkage determination. wvu.edunsf.gov

Analysis of Isomeric Oligosaccharides and Linkage Positions

A significant challenge in oligosaccharide analysis is the differentiation of isomers, which have the same mass but differ in their monosaccharide composition, sequence, or linkage positions. Mass spectrometry, particularly when combined with other techniques, offers several strategies to address this challenge.

For mannuronate oligosaccharides, a key isomeric challenge is distinguishing them from oligosaccharides containing their C-5 epimer, α-L-guluronic acid (G). While having the same mass, the stereochemical difference between mannuronic acid (M) and guluronic acid (G) can lead to subtle but distinct differences in their fragmentation patterns in tandem MS. nih.gov For example, specific fragment ions and their relative intensities can be characteristic of an internal mannuronic acid residue. nih.gov

Furthermore, the linkage position (e.g., 1→4 vs. 1→6) can be investigated through careful analysis of cross-ring cleavage fragments. Techniques like Charge Transfer Dissociation (CTD) have shown promise in providing more definitive linkage information than traditional CID. wvu.edunsf.gov The combination of chromatographic separation, which can often resolve isomers, with detailed MSn fragmentation analysis is a powerful approach for the unambiguous structural elucidation of isomeric oligosaccharides. nih.govnih.gov

Advanced Integrated Analytical Platforms

The comprehensive structural characterization of complex carbohydrates like this compound often necessitates the integration of multiple advanced analytical techniques. No single method can typically provide all the required structural details, from monomer composition and sequence to linkage analysis and stereochemistry. Therefore, integrated platforms that couple high-resolution separation techniques with sophisticated mass spectrometry and other spectroscopic methods are becoming increasingly important.

A powerful integrated approach is the online coupling of ultra-high-performance liquid chromatography (UHPLC) with advanced mass spectrometry techniques like charge transfer dissociation-mass spectrometry (CTD-MS). nsf.gov This combination allows for the separation of complex isomeric mixtures in real-time, followed by detailed structural characterization of each isomer. nsf.gov The high resolving power of UHPLC is essential for separating oligosaccharides that may differ only subtly in their structure, such as linkage or positional isomers.

Furthermore, incorporating data from Nuclear Magnetic Resonance (NMR) spectroscopy alongside mass spectrometry data provides a more complete picture of the oligosaccharide's structure. nih.gov While MS excels at providing sequence and molecular weight information, NMR is unparalleled in its ability to definitively determine anomeric configurations (α or β) and linkage positions.

The development of specialized databases and software for automated spectral interpretation is another key component of modern analytical platforms. nih.gov These tools can compare experimental tandem MS data against libraries of known oligosaccharide structures, aiding in rapid identification. nih.gov

For this compound, an ideal integrated platform might involve:

High-Resolution Separation: UHPLC with a specialized column (e.g., porous graphitic carbon or anion exchange) to separate the target oligosaccharide from a complex mixture and resolve any isomers.

Multi-Stage Mass Spectrometry (MSn): ESI coupled with a high-resolution mass spectrometer capable of performing multiple stages of fragmentation (MSn) using techniques like CID and CTD to elucidate the sequence and linkage patterns.

Spectroscopic Analysis: Offline analysis of the purified fraction by NMR to confirm the anomeric configuration (β-linkages) and the 1→4 linkage positions.

Data Integration and Analysis: Use of specialized software to integrate the data from LC, MS, and NMR to build a comprehensive and confident structural model of the mannuronate oligosaccharide DP4.

This multi-faceted approach ensures a thorough and accurate structural characterization, which is crucial for understanding the structure-function relationships of these biologically important molecules.

Molecular and Cellular Mechanisms of Action of Mannuronate Oligosaccharides Dp4 in Vitro and Non Human in Vivo Systems

Interactions with Biological Macromolecules

Interactions between oligosaccharides and biological macromolecules are fundamental to their mechanisms of action. However, specific data on how mannuronate oligosaccharide DP4 engages with viral and host proteins is limited.

Binding to Viral Glycoproteins (e.g., gp120) and Inhibition of Cellular Entry (in vitro)

There is currently a lack of specific scientific evidence documenting the direct binding of mannuronate oligosaccharide DP4 to viral glycoproteins such as the HIV envelope protein gp120, or its ability to inhibit viral entry into cells in vitro. While studies on larger sulfated polymannuronate (SPMG) structures have indicated that anti-HIV activity is size-dependent, with smaller fragments (five or fewer saccharide units) showing minimal inhibitory effects, the specific activity of a non-sulfated mannuronate tetrasaccharide has not been detailed. Research has shown that certain sulfated polysaccharides can interact with gp120, suggesting a potential avenue of investigation, but this has not been specifically demonstrated for mannuronate oligosaccharide DP4.

Interactions with Host Proteins (e.g., β-Lactoglobulin A)

The interaction between mannuronate oligosaccharide DP4 and the host protein β-Lactoglobulin A (BLGA) has not been specifically described in available research. Studies have explored the binding of other types of oligosaccharides to BLGA. For instance, research on neutral oligosaccharides with a DP4 derived from the exopolysaccharides of lactic acid bacteria has identified two surface-exposed binding sites on BLGA. However, these findings cannot be directly extrapolated to mannuronate oligosaccharides, which have a different chemical structure and charge properties. Therefore, how mannuronate oligosaccharide DP4 may interact with this common host protein is currently unknown.

Modulation of Cellular Signaling Pathways (in vitro)

The capacity of oligosaccharides to modulate cellular signaling is a key area of therapeutic research. However, the specific effects of mannuronate oligosaccharide DP4 on inflammatory, antioxidant, and apoptotic pathways have not been thoroughly investigated.

Anti-inflammatory Mechanisms in Cell Lines

No specific studies detailing the anti-inflammatory mechanisms of mannuronate oligosaccharide DP4 in cell lines such as RAW264.7 macrophages have been found in the scientific literature. While research has demonstrated the anti-inflammatory properties of various other compounds, including peptides and plant extracts, in these cell models, similar investigations into mannuronate oligosaccharide DP4 are absent.

Antioxidant Activity and Reactive Oxygen Species Scavenging (in vitro)

Direct evidence and specific data on the antioxidant activity and reactive oxygen species (ROS) scavenging capabilities of mannuronate oligosaccharide DP4 in vitro are not well-documented. Broader studies on alginate oligosaccharides suggest that antioxidant activity can be influenced by molecular weight, with lower molecular weight fragments sometimes exhibiting greater activity. However, specific quantitative data from cell-free assays or cellular-based assays for the DP4 variant of mannuronate oligosaccharide are not available.

Anti-apoptotic Mechanisms (in vitro)

There is a significant lack of information regarding the potential anti-apoptotic mechanisms of mannuronate oligosaccharide DP4 in in vitro systems. Scientific literature does not currently provide evidence of its ability to modulate apoptotic pathways or protect cells from programmed cell death.

Induction of Specific Cellular Responses (e.g., cytokine secretion)

In vitro studies utilizing murine macrophage-like RAW264.7 cells have demonstrated that alginate oligosaccharides can induce the secretion of various cytokines. Research comparing mannuronate (M-blocks) and guluronate (G-blocks) oligomers has shown that M-block oligomers tend to be more potent inducers of cytokine production. While specific data for the DP4 form is part of a broader investigation, studies on mannan (B1593421) oligosaccharides (MOS) with a degree of polymerization between 2 and 6 have shown the ability to stimulate immune responses. For instance, unsaturated mannuronate oligomers have been noted as being more effective inducers of cytokines like tumor necrosis factor-alpha (TNF-α), granulocyte-colony stimulating factor (G-CSF), and monocyte chemoattractant protein-1 (MCP-1) when compared to their guluronate counterparts. mdpi.com This suggests that the mannuronic acid structure is a key determinant in the induction of cellular immune responses. Further research is required to delineate the precise cytokine profile induced specifically by Mannuronate oligosaccharides DP4.

Immunomodulatory Mechanisms (Non-Human Systems)

The immunomodulatory properties of mannuronate oligosaccharides have been investigated in non-human in vivo models. A study using a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis found that pretreatment with mannuronate oligosaccharides (MAOS) significantly ameliorated the severity of the disease and associated secondary nerve injury. nih.gov The protective mechanism was linked to the regulation of the gut-brain axis and the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway. nih.gov This pathway is a critical component of the innate immune system, and its modulation by MAOS points to a direct influence on inflammatory responses within the gut. These findings highlight the potential of mannuronate oligosaccharides to exert immunomodulatory effects in a non-human in vivo setting, although studies focusing specifically on the DP4 fraction are needed to confirm this activity.

Interactions with Microbial Systems and Microbiota Modulation

Substrate Utilization by Specific Bacterial Strains (e.g., Bacteroides species, Lactic Acid Bacteria)

The utilization of complex carbohydrates by gut microbiota is a key factor in gut health. Bacteroides species are well-known for their ability to degrade a wide range of polysaccharides. nih.gov Research has shown that some Bacteroides species can ferment alginate and its oligosaccharides. mdpi.com While direct evidence for the specific utilization of this compound by Bacteroides is emerging, studies have shown that these bacteria possess the necessary enzymatic machinery, such as polysaccharide lyases, to break down alginate-derived oligosaccharides. mdpi.com

Similarly, various strains of Lactic Acid Bacteria (LAB) have been shown to ferment different types of oligosaccharides. nih.govdoi.org For instance, Lactobacillus plantarum has demonstrated the ability to utilize mannan-oligosaccharides (MOS), showing a significant proliferative effect when cultured with MOS compared to other oligosaccharides. nih.gov However, the capability of LAB to utilize complex human milk oligosaccharides (HMOs) appears to be limited, suggesting that the structural characteristics of the oligosaccharide are crucial for fermentation. nih.govdoi.org Further investigation is necessary to determine the specific capacity of different Bacteroides and LAB strains to utilize this compound as a carbon source.

Production of Short-Chain Fatty Acids (SCFAs) by Fermentation

The fermentation of dietary fibers by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous beneficial effects on host health. A study in a hyperuricemic mouse model demonstrated that oral administration of mannuronate oligosaccharides (MOS) led to a significant increase in the levels of several SCFAs in the colon. mdpi.com This indicates that MOS can be effectively fermented by the gut microbiota to produce these beneficial metabolites.

Table 1: Effect of Mannuronate Oligosaccharides (MOS) Treatment on SCFA Content in Hyperuricemic Mice

Short-Chain Fatty AcidModel Group (µmol/g)MOS-Treated Group (µmol/g)
Acetic acid~40~60
Propionic acid~10~20
Isobutyric acid~1~1.5
Butyric acid~8~12
Isovaleric acid~1~2.5
Valeric acid~0.5~1
Total SCFAs ~60 ~97

Data is estimated from graphical representations in the source study and presented for illustrative purposes. mdpi.com

The increase in acetic acid, propionic acid, and isovaleric acid was particularly notable, suggesting that MOS fermentation favors the metabolic pathways leading to these specific SCFAs. mdpi.com

Antimicrobial Activity Mechanisms (in vitro)

Manno-oligosaccharides (MOS) have been shown to exhibit antimicrobial properties through various mechanisms. One of the primary proposed mechanisms is the inhibition of pathogen adhesion to host epithelial cells. frontiersin.orgnih.gov MOS can act as decoys, binding to bacterial fimbriae that would otherwise attach to mannose-containing receptors on host cells. frontiersin.org This has been suggested as a potential alternative to antibiotics for preventing infections. frontiersin.orgnih.gov

Furthermore, some studies suggest that oligosaccharides can potentiate the effects of certain antibiotics, possibly by increasing the permeability of the bacterial membrane. nih.gov While these findings are promising, they are based on studies with general manno-oligosaccharides. Specific research focusing on the antimicrobial mechanisms of this compound against various pathogens is needed to confirm these activities for this particular compound.

Elicitor Activity in Plant and Microbial Systems

Oligosaccharides can act as elicitors, triggering defense responses in plants against pathogens. nih.gov Research on mannan oligosaccharides (MOS) with a degree of polymerization between 2 and 6 has demonstrated their ability to act as danger-associated molecular patterns (DAMPs) in both rice and tobacco. nih.gov This activity is dependent on the structure and degree of polymerization of the oligosaccharide. nih.gov

The MOS treatment was found to induce a range of defense responses, including the activation of mitogen-activated protein kinase (MAPK) cascades, upregulation of defense-related genes, and the production of phytoalexins. nih.gov

Table 2: Defense Responses Induced by Mannan Oligosaccharides (DP 2-6) in Plants

Defense ResponsePlant SystemObserved Effect
MAPK Cascade ActivationTobacco, RiceUpregulation of MAPK genes (NFT6, MAPK12, MPK6)
Defense Gene ExpressionTobaccoUpregulation of PR-1a and LOX genes
Phytoalexin AccumulationRiceIncreased levels of momilactone A, phytocassane A, D, and E
Stomatal ClosureNicotiana benthamianaSignificant reduction in stomatal aperture

Source: Adapted from research findings on mannan oligosaccharides with a degree of polymerization of 2-6. nih.gov

These findings indicate that Mannuronate oligosaccharides, including the DP4 form, have the potential to be utilized as plant defense elicitors in agriculture to enhance disease resistance. nih.gov

Structure Activity Relationship Studies of Mannuronate Oligosaccharides Dp4

Impact of Degree of Polymerization on Biological Functions

The length of the oligosaccharide chain, or its degree of polymerization (DP), is a fundamental determinant of its biological activity. The specific length of four units (DP4) confers certain properties that differ from both shorter and longer chains.

Research has demonstrated that the biological functions of alginate oligosaccharides (AOS) are highly dependent on their molecular weight or DP.

For instance, antioxidant activity has been shown to be size-dependent. Alginate oligosaccharides with a lower molecular weight (1–6 kDa) exhibit greater antioxidant activity against superoxide (B77818) and hypochlorous acid free radicals compared to those with higher molecular weights (6–10 kDa). nih.gov This suggests that shorter chains, including DP4, may possess stronger radical-scavenging capabilities.

Conversely, other biological activities appear to be enhanced with increased chain length. In studies on the induction of glyceollins (phytoalexins) in soybeans, alginate oligosaccharide fractions with a larger molecular weight demonstrated higher inducing activity. nih.govnih.gov For example, a tetrasaccharide (△MGGG) showed significantly higher glyceollin (B191339) induction than a disaccharide (△MG). nih.govnih.gov This indicates that for certain cell-signaling or elicitor functions, a longer chain like a tetrasaccharide or even larger may be more effective than a disaccharide or trisaccharide.

In the context of anti-tumor effects, AOS with a degree of polymerization between 20 and 24 have been noted to enhance defense mechanisms against human leukemia cells by boosting the synthesis of cytotoxic cytokines. mdpi.com While this is a much longer chain than DP4, it underscores the principle that specific biological outcomes are often tied to an optimal range of DP. An enzyme from the gut bacterium Bacteroides cellulosilyticus, BcelPL6, was found to break down polymannuronic acid into oligosaccharides with a DP of 2-7, which were then further degraded into di- and trisaccharides, highlighting the biological processing of these varied lengths. nih.gov

Table 1: Comparison of Biological Activities by Degree of Polymerization (DP)
Degree of Polymerization (DP)Biological ActivityResearch FindingSource
DP 2-4 (e.g., △G, △MG, △GMG, △MGGG)Glyceollin Induction in SoybeansActivity generally increases with molecular weight; tetrasaccharide △MGGG (1.0611 mg/g) was more active than disaccharide △MG (0.3472 mg/g). nih.govnih.gov
Low MW (1-6 kDa)Antioxidant ActivityExhibits higher antioxidant activity compared to higher molecular weight fractions (6-10 kDa). nih.gov
DP 20-24Anti-tumor (Immunomodulation)Enhances synthesis of cytotoxic cytokines in human mononuclear cells. mdpi.com

Influence of Monomer Composition and Linkage Isomerism

Alginate is a linear polysaccharide composed of two types of uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govbiomedres.us The ratio and arrangement of these M and G units (the M/G ratio) significantly affect the physical and biological properties of the resulting oligosaccharides. researchgate.net

Structurally, blocks of M-residues form a linear and flexible chain, whereas blocks of G-residues create a more folded, rigid, and stiff molecular structure. biomedres.us This physical difference influences how the oligosaccharides interact with biological systems. In some studies, a higher proportion of guluronic acid (a lower M/G ratio or higher G/M ratio) was linked to stronger biological effects. For example, alginate oligomers with a higher G/M ratio were found to elicit a stronger reactive oxygen species response in kelp sporophytes and induce higher concentrations of glyceollin in soybeans. nih.govnih.gov

However, this is not a universal rule. For antioxidant activity, the M/G ratio appears to be irrelevant, with the spatial arrangement of the carboxyl groups being the only difference between the monomers, which does not affect this specific function. nih.gov In contrast, for cytotoxicity against certain cancer cell lines, the more linear structure of M-blocks is thought to be more easily absorbed by cell receptors, leading to a better cytotoxic effect. researchgate.net

Table 2: Glyceollin-Inducing Activity of Alginate Oligosaccharides with Varied Monomer Composition
Oligosaccharide StructureG/M RatioGlyceollin Concentration (mg/g dry weight)Source
△G (DP2)High (No M)1.2339 nih.govnih.gov
△MGGG (DP4)3.01.0611 nih.govnih.gov
△GMG (DP3)2.00.6494 nih.govnih.gov
△MG (DP2)1.00.3472 nih.govnih.gov

Note: △ represents a 4,5-unsaturated hexuronic acid residue at the non-reducing terminus.

The nature of the glycosidic linkage is crucial for enzymatic recognition and biological signaling. For example, some enzymes, like the alginate lyase BcelPL6, show high specificity for polymannuronic acid (polyM) blocks, acting on the β(1→4) linkages, while having little to no activity on polyguluronic acid (polyG) blocks. nih.gov This specificity highlights that the geometry of the linkage is a key factor for molecular interactions. The flexibility and litheness of an oligosaccharide chain are noticeably controlled by the anomeric nature (α or β) and the type of glycosidic linkage (e.g., 1→3, 1→4, 1→6). nih.gov This structural specificity is fundamental to the molecule's ability to fit into receptor sites and trigger biological responses.

Effects of Chemical Modifications on Biological Properties

Modifying the chemical structure of mannuronate oligosaccharides, such as through sulfation, can profoundly alter their biological activities.

Sulfation, the addition of sulfate (B86663) groups (SO₃⁻), is a key chemical modification that can significantly enhance or alter the biological properties of polysaccharides and oligosaccharides. nih.gov The process can improve water solubility and change the chain conformation of the molecule. nih.gov

Studies on various polysaccharides have shown that sulfation can introduce or enhance important biological activities. For example, sulfation effectively improves the anticoagulant behavior of natural polysaccharides. nih.gov The anticoagulant activity is often related to the interaction between the added sulfate groups and amino acid residues on coagulation factors. nih.gov Furthermore, sulfation can impart strong antioxidant properties, in part by activating the hydrogen atom of the anomeric carbon, which provides a strong hydrogen-donating ability. nih.gov

The pattern and degree of sulfation are critical. Different sulfation patterns on fucan oligosaccharides, for instance, lead to varying levels of anticoagulant activity and influence the dynamics and flexibility of the molecule in solution. nih.gov It is therefore expected that the specific placement and number of sulfate groups on a mannuronate oligosaccharide DP4 would similarly dictate its interaction with biological targets, leading to a range of potential activities. The sulfation process itself can sometimes cause mild degradation of the polysaccharide backbone, leading to a reduction in molecular weight, which must also be considered when evaluating the final product's activity. nih.gov

Other Derivatizations and Their Functional Consequences

The functional landscape of mannuronate oligosaccharides, including those with a degree of polymerization of 4 (DP4), can be significantly expanded through various chemical derivatizations beyond sulfation and glycosylation. These modifications, such as amidation, acetylation, and phosphorylation, alter the physicochemical properties of the parent oligosaccharide, leading to novel biological activities and enhanced efficacy in various applications. This section explores these derivatizations and their impact on the functionality of mannuronate oligosaccharides.

Amidation and Its Impact on Biological Interactions

Amidation of the carboxyl groups of mannuronate oligosaccharides introduces new functional moieties, which can profoundly influence their interaction with biological systems, particularly proteins and enzymes.

A study on the amidation of alginate oligosaccharides (AOS) with an average molecular weight of 5 kDa, which includes DP4, demonstrated that these derivatives exhibit altered biological properties. In this research, AOS were amidated with various amino acids (alanine, leucine, serine) and carbohydrates (mannose, rhamnose) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in an aqueous medium. This method allowed for a controlled degree of substitution (DS). nih.gov

The functional consequences of this amidation were significant. Amino acid- and carbohydrate-grafted AOS displayed enhanced stability against degradation by alginate lyases. This resistance to enzymatic breakdown was directly correlated with the DS; a low DS of 0.1 resulted in a 60-70% reduction in hydrolysis, while a higher DS of 0.4 to 0.6 rendered the oligosaccharides almost completely resistant to hydrolysis. nih.gov This increased stability is a crucial attribute for potential therapeutic applications where sustained biological activity is desired.

Furthermore, the introduction of specific functionalities through amidation can facilitate targeted biological interactions. For instance, mannose-amidated AOS demonstrated multivalent binding to the lectin concanavalin (B7782731) A. An amidated AOS with a DS of 0.38 for mannose exhibited a 178-fold increase in binding affinity compared to the monovalent α-methyl-mannoside, with a half-maximal inhibitory concentration (IC50) of 5.6 μM. nih.gov This highlights the potential of using amidated mannuronate oligosaccharides as scaffolds for developing multivalent ligands with high-affinity binding to specific protein targets.

Table 1: Functional Consequences of Amidation of Alginate Oligosaccharides

Derivative Modification Key Functional Consequence Reference
Amino acid-grafted AOS Amidation with alanine, leucine, or serine Increased resistance to alginate lyase degradation. nih.gov nih.gov
Carbohydrate-grafted AOS Amidation with mannose or rhamnose Enhanced stability against enzymatic hydrolysis. nih.gov nih.gov

Acetylation and Phosphorylation: Modulating Bioactivity

While specific studies focusing solely on the acetylation and phosphorylation of mannuronate oligosaccharide DP4 are limited, research on related high-mannose oligosaccharides provides valuable insights into the potential functional consequences of these modifications.

Acetylation is a common chemical modification of carbohydrates that can enhance their bioavailability and alter their interaction with biological membranes. The process of acetylation, often carried out using acetic anhydride, can increase the lipophilicity of the oligosaccharide. For high-mannose core oligosaccharides, acetylation has been shown to enhance the sensitivity of detection in mass spectrometry and is particularly useful for the analysis of phosphorylated derivatives. nih.gov This suggests that acetylation could serve as a valuable tool in both the analysis and potential functional modification of mannuronate oligosaccharides. The increased lipophilicity could potentially facilitate passage across cell membranes, thereby enhancing intracellular delivery and bioactivity.

Phosphorylation , the addition of a phosphate (B84403) group, is a critical modification in many biological processes and can significantly impact the function of oligosaccharides. For example, in the biosynthesis of the glycosaminoglycan-protein linkage region, the phosphorylation of a xylose residue can act as a regulatory switch, preventing the action of certain enzymes like GalT-I. nih.gov This principle of phosphorylation-dependent regulation of enzyme activity could be applicable to mannuronate oligosaccharides. Phosphorylated mannuronate oligosaccharides could potentially act as inhibitors or modulators of enzymes that recognize the non-phosphorylated form. Research on phosphorylated high mannose-type oligosaccharides has been crucial in understanding their structural roles and interactions within biological systems. researchgate.net

The introduction of a negative charge through phosphorylation can also influence the interaction of the oligosaccharide with positively charged domains of proteins, potentially leading to new therapeutic applications. While direct evidence for phosphorylated mannuronate DP4 is scarce, the established principles of phosphorylation in glycobiology suggest it is a promising avenue for creating derivatives with novel functionalities.

Research Applications and Potential Areas for Mannuronate Oligosaccharides Dp4

Mannuronate oligosaccharide DP4, a defined tetrasaccharide derived from the depolymerization of alginate, is emerging as a valuable molecule in various scientific and industrial research fields. Its specific chemical structure, consisting of four β-D-mannuronic acid units linked by β(1→4) glycosidic bonds, allows for precise investigations and applications not possible with the heterogeneous parent polymer.

Microbial and Enzymatic Degradation Pathways of Mannuronate Oligosaccharides Dp4

Identification and Characterization of Alginate Lyases Acting on Mannuronate Oligosaccharides

Alginate lyases are enzymes that degrade alginate, a polysaccharide found in the cell walls of brown algae, through a β-elimination reaction. nih.govwikipedia.org These enzymes are pivotal in the recycling of marine carbon and have significant industrial potential. nih.gov

Source Organisms (e.g., Bacteria from Human Gut, Marine Bacteria)

Alginate lyases are produced by a wide array of organisms. Marine environments are a rich source of these enzymes, with many marine bacteria, particularly those associated with brown algae, being prolific producers. nih.govresearchgate.net Genera such as Vibrio and Pseudomonas are well-known for their alginate-degrading capabilities. nih.gov Some marine bacteria that cannot use alginate as a carbon source still produce alginate lyases. nih.gov

Beyond the marine ecosystem, bacteria residing in the human gut have also been identified as sources of alginate lyases. nih.govbates.edu The consumption of seaweed and food products containing alginate has led to the adaptation of certain gut microbes, such as those from the Bacteroides genus, to degrade this polysaccharide. nih.govbates.eduasm.orgnih.gov For instance, Bacteroides ovatus isolated from human feces has been shown to grow on alginate and possesses a polysaccharide utilization locus (PUL) containing three distinct alginate lyases. asm.org This indicates that alginate, previously considered indigestible by humans, can be fermented by specific members of the gut microbiota. nih.govresearchgate.net

Source CategoryExample OrganismsSignificance
Marine Bacteria Vibrio sp., Pseudomonas sp., Paraglaciecola chatamensis, Cellulophaga sp.Key players in the marine carbon cycle, potential for industrial applications. nih.govnih.govnih.govresearchgate.net
Human Gut Bacteria Bacteroides cellulosilyticus, Bacteroides ovatusEnable the digestion of dietary alginate, influencing gut microbiota composition and health. nih.govasm.orgnih.gov
Marine Algae Saccharina japonicaInvolved in the life processes of the algae themselves. nih.govnih.gov
Marine Mollusks Haliotis spp., Turbo cornutusContribute to the degradation of algal matter in marine food webs. nih.gov

Classification of Alginate Lyases (e.g., PL families)

Alginate lyases are categorized into different Polysaccharide Lyase (PL) families based on their amino acid sequence similarities, as listed in the Carbohydrate-Active enZYmes (CAZy) database. researchgate.net Alginate lyases are found in several PL families, including PL5, PL6, PL7, PL14, PL15, PL17, and PL18. wikipedia.orgnih.gov This classification often correlates with the enzyme's substrate specificity and mode of action.

Generally, lyases in the PL5 family show a preference for poly(β-D-mannuronate) (polyM), while those in the PL7 family are often specific for poly(α-L-guluronate) (polyG). nih.gov However, many enzymes can cleave the bonds between mannuronic and guluronic acid. nih.gov Structurally, alginate lyases are grouped into three main classes based on their three-dimensional folds: the β-jelly roll, the (α/α)n toroid, and the right-handed β-helix. wikipedia.org The β-jelly roll is the most common fold observed in alginate lyases. nih.govwikipedia.org

PL FamilyCommon Substrate SpecificityTypical Mode of ActionStructural Fold Example
PL5 PolyM-specificEndolytic/Exolytic(α/α)6 barrel nih.govnih.govnih.gov
PL6 PolyM or PolyMGEndolytic/ExolyticRight-handed β-helix wikipedia.orgnih.govnih.gov
PL7 PolyG-specificEndolyticβ-jelly roll nih.govnih.govnih.gov
PL14 PolyG-specificEndolyticβ-jelly roll nih.govwikipedia.orgnih.gov
PL15 ExolyticExolytic(α/α)6 barrel wikipedia.orgnih.gov
PL17 ExolyticExolytic(α/α)6 barrel asm.orgnih.gov
PL18 BifunctionalEndolyticβ-jelly roll nih.govnih.gov

Specificity and Mode of Action of Degrading Enzymes

The way alginate lyases break down mannuronate oligosaccharides like DP4 is highly specific, leading to defined product profiles. This specificity is determined by the enzyme's structure and catalytic mechanism.

Cleavage Patterns and Product Profiles (e.g., Production of DP2 from DP4)

Alginate lyases can be broadly categorized as endolytic or exolytic based on their mode of action. nih.gov Endolytic lyases cleave internal glycosidic bonds within the alginate polymer, initially producing a mixture of unsaturated oligosaccharides of varying lengths, including disaccharides (DP2), trisaccharides (DP3), and tetrasaccharides (DP4). nih.govresearchgate.net Exolytic lyases, on the other hand, act on the ends of the polysaccharide chain, typically releasing unsaturated monosaccharides. researchgate.net

Specifically for mannuronate DP4, certain endolytic alginate lyases can cleave the internal M-M linkage to produce two molecules of mannuronate disaccharide (DP2). nih.gov For example, the PL6 alginate lyase from Bacteroides cellulosilyticus (BcelPL6) can degrade oligosaccharides of DP4 and larger that contain an M-M linkage, ultimately yielding DP2 as a major product. nih.gov The degradation process can be a continuous breakdown, where initially larger oligosaccharides are produced, which are then further degraded into smaller units like di- and trisaccharides. nih.govresearchgate.net The minimal substrate for some alginate lyases is a tetrasaccharide. nih.gov

Catalytic Mechanisms and Active Site Analysis

The degradation of alginate by lyases occurs through a β-elimination mechanism, which results in the formation of a double bond at the non-reducing end of the product. nih.govnih.gov The catalytic mechanisms can differ between PL families. nih.gov

Two primary catalytic mechanisms have been identified:

His/Tyr β-elimination: In this mechanism, a histidine or tyrosine residue acts as the general base to abstract a proton, and another tyrosine acts as the general acid to donate a proton. nih.gov For instance, in the M-specific A1-III alginate lyase from the PL5 family, Tyr246 is proposed to function as both the catalytic base and acid in a syn-elimination mechanism. nih.gov

Metal-assisted β-elimination: Some lyases, like those in the PL6 family, utilize a metal ion, often Ca²⁺, in their active site. wikipedia.org This ion helps to neutralize the negative charge of the carboxyl group of the substrate, which in turn lowers the pKa of the C5 proton, making it easier for a general base (like lysine) to abstract it. wikipedia.orgnih.gov

The active site of an alginate lyase is typically a cleft or groove on the enzyme's surface. nih.govwikipedia.org The shape of this active site plays a role in determining whether the enzyme is endolytic (wide-open cleft) or exolytic (a pocket-like groove blocked at one end). wikipedia.org For mannuronate-specific lyases, the active site is shaped to accommodate the β-D-mannuronate residues. ebi.ac.uk Key amino acid residues, such as tyrosine, histidine, arginine, and lysine, are often found in the active site and are crucial for substrate binding and catalysis. nih.govebi.ac.uk

Microbial Metabolism of Mannuronate Oligosaccharides DP4 in Ecological Contexts (e.g., Marine Carbon Cycling)

The microbial breakdown of mannuronate oligosaccharides, including DP4, is a fundamental process in the global carbon cycle, particularly in marine environments. nih.govresearchgate.net Brown algae are major primary producers in coastal ecosystems, and the large amounts of alginate they produce represent a significant carbon source. nih.govnih.gov

When brown algae die and decompose, marine bacteria utilize their alginate lyases to break down the complex alginate polymers into smaller oligosaccharides and monosaccharides. researchgate.netresearchgate.netdtic.mil This enzymatic degradation releases carbon that would otherwise be locked in the algal biomass, making it available to other organisms in the marine food web. Diatoms, another group of important marine primary producers, also play a role in the marine carbon cycle, though their C4 metabolism is thought to be more involved in dissipating excess light energy rather than direct carbon fixation in the same manner as alginate degradation. nih.gov The degradation of alginate by marine bacteria is therefore a critical step in the remineralization of organic carbon in the oceans.

Challenges and Future Research Directions in Mannuronate Oligosaccharides Dp4 Studies

Methodological Advancements in Synthesis and Characterization

A primary obstacle in advancing the study of mannuronate oligosaccharides DP4 lies in obtaining pure, well-defined structures. The inherent complexities of carbohydrate chemistry demand innovative and efficient methodologies for both synthesis and characterization.

Automated Synthesis of Defined Oligosaccharides

The chemical synthesis of oligosaccharides is notoriously challenging due to the need for precise control over stereochemistry and glycosidic linkages. Traditional solution-phase methods are often laborious and time-consuming. To this end, automated synthesis platforms are a significant step forward. acs.orgrsc.org The development of automated solution-phase synthesis has enabled the creation of β-1,4-mannuronate oligomers, including hexasaccharides, which encompasses the DP4 structure. acs.org This methodology utilizes a β-directing C-5 carboxylate strategy and fluorous-tag assisted purification to streamline the process. acs.org

Furthermore, automated solid-phase synthesis of β-mannuronic acid alginates has been achieved, offering another promising avenue for obtaining defined mannuronate oligosaccharides. nih.gov These automated approaches not only accelerate the synthesis process but also enhance reproducibility, a critical factor for generating reliable biological data. rsc.org

Key Features of Automated Mannuronate Oligosaccharide Synthesis

Synthesis Approach Key Features Relevant Oligomer Size Reference
Automated Solution-Phase Utilizes β-directing C-5 carboxylate strategy; Fluorous-tag assisted purification. Up to hexasaccharide (includes DP4) acs.org

Future research in this area will likely focus on refining these automated methods to improve yields, expand the diversity of accessible structures, and reduce the cost of production, thereby making this compound more readily available for widespread investigation.

High-Throughput Analytical Techniques for Complex Mixtures

The analysis of oligosaccharides, particularly from complex biological or environmental samples, necessitates high-throughput and sensitive analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a powerful tool for the analysis of alginate oligosaccharides. nih.gov This method allows for the separation and quantification of oligosaccharides, with the analysis of a single sample being completed in as little as 30 minutes. nih.gov Coupling HPAEC with mass spectrometry (MS) further enhances structural elucidation. nih.gov

Another high-throughput method involves a spectrophotometric assay based on dye complexation with 1,9-dimethyl methylene (B1212753) blue (DMMB) for the rapid quantification of sodium alginates. nih.gov High-Performance Liquid Chromatography (HPLC) is also a standard technique for the analysis and purification of mannuronic acid oligosaccharide tetramers. researchgate.net

Future directions will likely involve the development of even more rapid and sensitive techniques, potentially leveraging microfluidics and advanced mass spectrometry, to analyze this compound in complex biological matrices and to facilitate quality control in synthetic preparations.

Deeper Elucidation of Mechanistic Pathways

Understanding how this compound exert their biological effects at a molecular level is a key area of ongoing research. This requires a detailed investigation of their molecular targets and the interactions that govern their activity.

Comprehensive Understanding of Molecular Targets and Ligand-Receptor Interactions

Emerging evidence suggests that small oligomers of β-1,4-mannuronic acid possess immunostimulatory properties, mediated through the activation of Toll-like receptors (TLRs) 2 and 4. acs.org TLRs are crucial components of the innate immune system, and their activation by specific oligosaccharides highlights a potential mechanism for the observed biological activities of mannuronate oligosaccharides.

In the context of bacterial interactions, alginate oligosaccharides have been shown to bind to the pilin (B1175004) of pili appendages in Pseudomonas aeruginosa, a bacterium known for its production of an alginate exopolysaccharide biofilm. nih.gov This interaction could potentially disrupt biofilm formation or modulate bacterial virulence. Furthermore, studies on plants suggest that alginate oligosaccharides can interact with plant signaling pathways, leading to enhanced growth and defense responses. researchgate.netfrontiersin.org The observation that sulfated modifications of alginate oligosaccharides can enhance their anti-tumor activity also points towards specific structure-activity relationships and interactions with molecular targets.

Future research will need to employ a range of biophysical and molecular biology techniques to identify and validate the specific receptors for this compound in different biological systems. A thorough understanding of these ligand-receptor interactions is essential for deciphering their mechanisms of action.

Advanced Modeling and Computational Studies

Computational approaches are becoming increasingly indispensable in glycobiology for predicting and understanding the behavior of complex carbohydrates. Molecular docking studies have been successfully used to model the interaction of tetra-mannuronic acid (DP4) with the active site of a mannuronic acid-specific alginate lyase. nih.gov Such models provide valuable insights into the substrate specificity and catalytic mechanism of enzymes involved in alginate degradation.

The future of this field will see a greater integration of molecular dynamics simulations and quantum mechanics to explore the conformational landscape of this compound and to model its interactions with target proteins with greater accuracy. These computational studies, in conjunction with experimental data, will be pivotal in designing novel mannuronate-based molecules with tailored biological activities.

Expansion of Research Applications

The unique biological activities of mannuronate oligosaccharides, including DP4, have opened up a wide array of potential research applications across various fields.

Initial studies have highlighted the immunostimulatory and anti-tumor potential of these oligosaccharides. acs.orgnih.gov Their ability to modulate the immune system suggests possible applications in vaccine development and cancer immunotherapy.

In agriculture, alginate oligosaccharides are being explored as plant biostimulants. A recent preprint study demonstrated that alginate oligosaccharides with a degree of polymerization ranging from 2 to 7 can enhance the growth, yield, and stress tolerance of tomato plants. researchgate.netbiorxiv.org This suggests a promising role for this compound in sustainable agriculture.

Furthermore, research into the gut microbiome has revealed that alginate oligosaccharides can modulate the composition and function of gut bacteria, with potential therapeutic implications for metabolic syndrome. rsc.org There is also emerging research into the neuroprotective effects of mannuronic acid oligosaccharides, with studies showing their potential to attenuate tauopathy, a hallmark of Alzheimer's disease. acs.orgnih.gov

The expansion of research applications for this compound will depend on a continued supply of well-characterized material and a deeper understanding of its mechanisms of action. Future studies will likely explore its potential in a broader range of diseases and biological processes, paving the way for novel therapeutic and biotechnological innovations.

Table of Mentioned Compounds

Compound Name
This compound
D-mannuronic acid
Alginate
1,9-dimethyl methylene blue
Toll-like receptor 2

Exploration of Novel Non-Human Biological Systems

While much research on alginate oligosaccharides has been oriented towards human health applications, a significant frontier lies in their interaction with diverse non-human biological systems. Future studies should systematically explore the effects and mechanisms of DP4M in agricultural, marine, and microbial environments.

Plant Systems: Alginate oligosaccharides (AOs) are known to act as elicitors in plants, triggering defense responses and promoting growth. mdpi.com Research has demonstrated that AOs can induce the accumulation of glyceollins, a type of phytoalexin with potential health benefits, in soybeans. nih.gov However, these studies often use mixtures of oligosaccharides. A key research direction is to investigate the specific efficacy of pure DP4M as a plant growth regulator or elicitor. Understanding how DP4M interacts with plant cell receptors could lead to the development of novel, safe bio-stimulants and crop protection agents. A 2018 study on soybeans used various AO fractions, highlighting that different structures and molecular weights result in varied glyceollin-inducing activity, which underscores the need to study specific oligomers like DP4M. nih.gov

Microbial Systems: The human gut microbiota is a rich source of enzymes that degrade complex polysaccharides like alginate. nih.gov For instance, the alginate lyase BcelPL6 from Bacteroides cellulosilyticus, a human gut microbe, has been studied for its activity on mannuronic acid polymers. nih.gov Molecular docking simulations of tetra-mannuronic acid (DP4M) into the active site of this enzyme have been performed to understand its substrate specificity. nih.gov Expanding this research to microbial systems outside the human gut, such as those in marine environments or soil, could uncover novel enzymes with unique specificities for DP4M. This could have applications in biofuel production, bioremediation, and industrial processing of seaweed biomass.

Table 1: Research on Alginate Oligosaccharides in Non-Human Systems

Biological System Organism/Component Studied Oligosaccharide Type Observed/Potential Effect Reference
Plant Soybean (Glycine max) Alginate Oligosaccharide Fractions Induction of glyceollin (B191339) accumulation. nih.gov
Microbial Bacteroides cellulosilyticus (Human Gut Microbe) Tetra-mannuronic acid (DP4M) Interaction with alginate lyase BcelPL6 active site. nih.gov

Integration into Emerging Biotechnological Platforms

The unique structure of Mannuronate Oligosaccharide DP4 presents opportunities for its use in cutting-edge biotechnological applications, moving beyond its role as a simple bioactive molecule.

Biomaterial Scaffolding: Alginates are widely used in biomedical applications for their biocompatibility and ability to form gels. mdpi.comnih.gov Future research could focus on using precisely defined DP4M units to functionalize these biomaterials. By incorporating DP4M into hydrogel scaffolds, it may be possible to create materials with enhanced cell signaling properties for tissue engineering and regenerative medicine.

Enzyme Engineering and Biocatalysis: The study of enzymes that specifically recognize and process DP4M, such as the alginate lyase from Bacteroides cellulosilyticus, is crucial. nih.gov Attempts to solve the crystal structure of this enzyme in complex with DP4M were reported as unsuccessful, highlighting a significant technical challenge. nih.gov Overcoming this would provide immense insight into the enzyme's mechanism. This knowledge could then be used to engineer novel biocatalysts for the controlled degradation of alginate or the synthesis of specific, high-value oligosaccharides.

Probing Biosynthetic Pathways: The synthesis of protected D-mannuronic acid building blocks is a critical step for developing tools to investigate the biosynthesis of alginate in pathogens like Pseudomonas aeruginosa. researchgate.net Using well-defined structures like DP4M as probes or substrates can help elucidate the mechanisms of the enzymes involved in these pathways, potentially leading to new antimicrobial targets.

Development of Standardized Research Protocols and Reference Materials

A significant hurdle in comparing and building upon research findings for Mannuronate Oligosaccharide DP4 is the lack of standardization. The development of universally accepted protocols and certified reference materials is essential for the field to mature.

Standardized Production and Purification: Alginate oligosaccharides are often produced by the degradation of alginate, which can result in a mixture of different lengths and compositions (i.e., varying ratios of mannuronic and guluronic acid). mdpi.com To ensure reproducibility of research, standardized protocols for the enzymatic or chemical degradation of alginate and subsequent purification of DP4M are needed. This will help in obtaining homogenous samples with a defined degree of polymerization.

Analytical Characterization Standards: Comprehensive characterization is vital. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are used, standardized reporting of the data is not common. nih.govmdpi.com Establishing a consensus on the analytical methods and the data required to confirm the structure and purity of DP4M, including its linkage (β-1,4) and stereochemistry, is a critical future task.

Availability of Reference Materials: The availability of high-purity, well-characterized Mannuronate Oligosaccharide DP4 as a reference material is fundamental for research. Commercial suppliers have begun to offer DP4M for research purposes, providing key information such as chemical formula and molecular weight. elicityl-oligotech.com Expanding the availability of these standards and developing certified reference materials will allow for accurate calibration of analytical instruments and reliable quantification in biological assays.

Table 2: Key Information for Mannuronate Oligosaccharide DP4 Reference Material

Property Detail Source
Product Name Mannuronate oligosaccharide DP4 elicityl-oligotech.com
Glycan Structure ManAβ1-4ManAβ1-4ManAβ1-4ManA elicityl-oligotech.com
Chemical Formula C₂₄H₃₀O₂₅Na₄ elicityl-oligotech.com
Molecular Weight 810.44 g/mol elicityl-oligotech.com

The systematic effort to establish these standards will underpin future research, enabling clearer interpretation of biological activities and fostering innovation in the application of Mannuronate Oligosaccharide DP4.

Q & A

Q. What are the established chemical synthesis methods for β-1,4-mannuronate oligosaccharides DP4, and how do they ensure stereochemical fidelity?

Automated solution-phase synthesis using fluorous-tagged glycosyl donors enables precise β-1,4-mannuronate linkage formation, with iterative coupling and purification steps to achieve DP4 . Nuclear magnetic resonance (NMR) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are critical for verifying stereochemistry and polymerization degree. For example, β-mannoside linkages require stereoselective catalysts (e.g., thioglycosides) to avoid α-anomer formation, with yields typically >70% for DP4 .

Q. How can researchers verify the structural integrity and purity of DP4 mannuronate oligosaccharides post-synthesis or extraction?

Combine NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D COSY/TOCSY) to confirm β-1,4 linkages and anomeric configurations . HPAEC-PAD is optimal for quantifying DP4 purity (>95%) and detecting contaminants like shorter DP fragments (DP1–DP3) or salts . For sodium salt forms, inductively coupled plasma mass spectrometry (ICP-MS) can validate cation content .

Q. What biological sources and extraction protocols yield DP4 mannuronate oligosaccharides with minimal heterogeneity?

Hydrolysis of alginate from Chorda filum (brown algae) using controlled enzymatic (e.g., alginate lyase) or acid hydrolysis produces DP4-enriched fractions. Subsequent purification via size-exclusion chromatography (SEC) or dialysis (MWCO 500–1000 Da) isolates DP4 with M/G ratios >4 . Note that bacterial alginate lyases (e.g., from Bacillus subtilis) may generate DP5 as a byproduct, requiring optimization of hydrolysis time and enzyme concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity data for DP4 mannuronate oligosaccharides across enzymatic studies?

Conflicting results (e.g., variable degradation rates by sulfatases or lyases) often arise from differences in sulfation/acetylation patterns or assay conditions. For example, heparin-derived DP4 with high sulfation (2.7 sulfates/DP2) is more susceptible to Sulf2 digestion than low-sulfated forms . Standardize substrates using HPAEC-PAD and LC-MS to quantify sulfate/acetyl groups and validate enzyme activity under controlled pH, temperature, and ionic strength .

Q. What experimental designs are recommended for studying the conformational dynamics of DP4 mannuronate oligosaccharides in solution versus solid-state environments?

Use molecular dynamics (MD) simulations paired with small-angle X-ray scattering (SAXS) to model solution-phase conformations. For microgel or biofilm-associated DP4, solid-state NMR or cryo-electron microscopy (cryo-EM) can reveal structural adaptations, such as increased DP4/DP6 ratios in microgels compared to solution-phase systems .

Q. How should researchers optimize HPAEC-PAD parameters for quantifying DP4 mannuronate oligosaccharides in complex matrices (e.g., high-salt fermentation broths)?

Use a Dionex Carbopac PA 200 column with NaOH/NaAc gradients (e.g., 0–100 mM NaAc in 100 mM NaOH) for baseline separation of DP4 from DP2–DP3 and salts. For high-salt samples, pre-treat with dialysis (MWCO 500 Da) or solid-phase extraction (SPE) to recover >80% of DP4. Validate with spike-recovery assays (LOD: 0.35–44.61 µg/L) .

Q. What strategies address low recovery rates of DP4 mannuronate oligosaccharides during extraction from microbial cultures?

Bacterial exopolysaccharides (e.g., from Aspergillus niger) often co-extract with β-glucans or proteins. Implement tandem enzymatic digestion (e.g., cellulase/protease pretreatment) followed by ethanol precipitation (60–70% v/v) to isolate DP4. Recovery improves to >85% when using DP-specific aptamers in affinity chromatography .

Q. How do structural modifications (e.g., acetylation) of DP4 mannuronate oligosaccharides influence their biological activity in cell-based assays?

Acetylated DP4 derivatives show reduced binding to FGF2 and TGF-β receptors compared to non-acetylated forms, as shown in BaF32 cell proliferation assays . To test bioactivity, use surface plasmon resonance (SPR) to measure binding kinetics and RNA-seq to identify downstream signaling pathways (e.g., MAPK/ERK) modulated by DP4 .

Methodological Guidance for Data Reproducibility

Q. What metadata standards are critical for ensuring reproducibility in DP4 mannuronate oligosaccharide research?

Report (i) hydrolysis conditions (enzyme concentration, pH, temperature), (ii) purification metrics (SEC column specifications, HPAEC-PAD gradients), and (iii) NMR acquisition parameters (magnetic field strength, solvent suppression). Share raw chromatograms and spectra via repositories like Zenodo or Figshare to facilitate cross-validation .

Q. How can researchers reconcile discrepancies between computational models and experimental data for DP4 conformation?

Perform iterative refinement using hybrid methods: MD simulations initialized with NMR-derived NOE constraints, followed by experimental validation via circular dichroism (CD) or differential scanning calorimetry (DSC). Discrepancies in glycosidic bond angles >5° warrant re-evaluation of force-field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.